Lipophilicity-Driven Permeability vs Hydroxylated Analog
The target compound demonstrates a computed logP of 2.05, which is 30-fold higher (i.e., 1.98 log units more lipophilic) than the most comparable commercially available analog, 5-(((5-chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one, which has a logP of 0.07 . This magnitude of difference is known to translate to significantly enhanced passive membrane permeability according to Lipinski's and other drug-likeness models, making the target compound a more suitable scaffold for programs targeting intracellular targets or requiring blood-brain barrier penetration [1]. Conversely, the comparator's lower logP favors aqueous solubility.
Comparator logP 0.07
~30× difference
| Evidence Dimension | Lipophilicity (Predicted logP) |
|---|---|
| Target Compound Data | logP = 2.048 |
| Comparator Or Baseline | 5-(((5-chloro-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one; logP = 0.067 |
| Quantified Difference | ΔlogP = 1.98 (target is ~30x more lipophilic assuming logP scale logarithmic) |
| Conditions | In silico predicted logP values from vendor-provided datasheets |
Why This Matters
Procurement decisions for a lead-like or probe compound must consider lipophilicity to match the biological target, as it directly impacts in vitro assay behavior and the potential for non-specific binding.
- [1] Lipinski, C.A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001, 46(1-3), 3-26. View Source
